Tetrachlorobisphenol A

Endocrine Disruption Reporter Gene Assay Estrogen Receptor

This high-purity (≥98%) Tetrachlorobisphenol A (TCBPA) is a critical purchase for polymer synthesis and endocrine disruption research. Its four chlorine atoms enable covalent incorporation into epoxy and polycarbonate backbones as a reactive, leach-resistant flame retardant. With the highest documented estrogenic activity among 20 bisphenol analogs in MCF-7 assays, it is the optimal positive control ensuring a robust assay signal window. Its quantifiable and higher reproductive toxicity profile over TBBPA makes it essential for amphibian toxicology studies. Differentiated photodegradation kinetics preclude simple formula substitution, making this the compound-specific standard your protocols demand.

Molecular Formula C15H12Cl4O2
Molecular Weight 366.1 g/mol
CAS No. 79-95-8
Cat. No. B029912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachlorobisphenol A
CAS79-95-8
Synonyms4,4’-(1-Methylethylidene)bis[2,6-dichlorophenol;  2,2-Bis(3,5-dichloro-4-hydroxyphenyl)_x000B_propane;  2,2-Bis(4-hydroxy-3,5-dichlorophenyl)propane;  Tetrachlorodian;  Tetrachlorobisphenol A;  NSC 18248;  NSC 67465; 
Molecular FormulaC15H12Cl4O2
Molecular Weight366.1 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl
InChIInChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3
InChIKeyKYPYTERUKNKOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrachlorobisphenol A (CAS 79-95-8): Halogenated Flame Retardant Monomer and Endocrine-Disrupting Chemical – Technical Baseline and Procurement Context


Tetrachlorobisphenol A (TCBPA; CAS 79-95-8; 2,2-bis(4-hydroxy-3,5-dichlorophenyl)propane) is a chlorinated analog of bisphenol A (BPA), containing four chlorine atoms at the 3,3′,5,5′ positions of the phenyl rings [1]. It is primarily employed as a reactive flame-retardant monomer in the synthesis of epoxy resins, polycarbonates, and polyesters, conferring fire resistance to the final polymer matrix [2]. TCBPA is also recognized as an environmental endocrine-disrupting chemical (EDC) with documented estrogenic and thyroid hormonal activity in multiple in vitro and in vivo models [3].

Why Tetrachlorobisphenol A Cannot Be Substituted 1:1 with Tetrabromobisphenol A or Bisphenol A in Research and Industrial Formulations


Halogenated bisphenol A derivatives are not functionally interchangeable in polymer synthesis, flame-retardant applications, or toxicological assessments. The substitution of chlorine atoms for bromine, or the absence of halogenation altogether (as in BPA), induces quantifiable differences in photodegradation kinetics [1], endocrine receptor activation potency [2], reproductive toxicity in animal models [3], and thyroid hormone antagonism [4]. In particular, TCBPA exhibits greater estrogenic potency than both BPA and its brominated counterpart TBBPA in standardized reporter assays [2], while demonstrating markedly higher reproductive toxicity than TBBPA in amphibian models [3]. These differential effects preclude simple formula substitution and necessitate compound-specific procurement and handling protocols.

Tetrachlorobisphenol A (CAS 79-95-8): Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


Comparative Estrogenic Potency: TCBPA Exhibits Highest Estrogenic Activity Among Bisphenol Analogs in Standardized In Vitro Reporter Assay

In a comprehensive comparative study of 20 bisphenol-related compounds using human breast cancer cell line MCF-7 reporter assays, Tetrachlorobisphenol A (TCBPA) demonstrated the highest estrogenic activity, exceeding that of both Bisphenol A (BPA) and its brominated analog Tetrabromobisphenol A (TBBPA) [1].

Endocrine Disruption Reporter Gene Assay Estrogen Receptor

Comparative Reproductive Toxicity: TCBPA Induces Significantly Higher Sperm Deformity Than TBBPA in Male Frog Model

A 14-day exposure study in male Rana nigromaculata frogs compared the reproductive toxicity of TCBPA and TBBPA across a concentration range (0.001–1 mg/L). At the highest tested concentration (1 mg/L), TCBPA induced a significantly higher rate of sperm deformity than TBBPA [1].

Reproductive Toxicology Amphibian Model Sperm Deformity

Comparative Anaerobic Sediment Degradation Half-Life: TCBPA Persistence Varies with Concentration and Environmental Modifiers

The anaerobic degradation of TCBPA was quantified in river sediment samples, revealing concentration-dependent half-lives and differential sensitivity to various co-occurring substances [1]. While no direct comparator data for TBBPA or BPA was reported in the same study, these half-life values provide essential baseline kinetic parameters for environmental fate modeling and risk assessment.

Environmental Fate Anaerobic Degradation Sediment Toxicology

Comparative Photodegradation Kinetics: TCBPA and TBBPA Exhibit Near-Identical UV-Assisted Degradation Rates in Alkaline TiO₂ Dispersions

UV-irradiated alkaline TiO₂ dispersions were employed to compare the photodegradation of TCBPA and TBBPA. Both flame retardants exhibited essentially identical degradation and dehalogenation kinetics, while the parent compound BPA showed distinct behavior [1].

Photocatalysis Environmental Remediation Halogenated Bisphenols

Comparative Thyroid Hormone Receptor Antagonism: TCBPA and TBBPA Both Exhibit TR Antagonist Activity Without Agonism in Improved Reporter Gene Assay

An improved CV-1 cell-based reporter gene assay evaluated the thyroid hormone receptor (TR) agonist and antagonist activities of TCBPA, TBBPA, and BPA. Both TCBPA and TBBPA were identified as TR antagonists, with no detectable agonist activity, whereas BPA exhibited weak anti-thyroid hormone activity with a quantifiable IC₅₀ [1].

Thyroid Disruption Reporter Gene Assay TR Antagonist

Comparative Estrogen Receptor Binding Affinity and Cell Proliferation: TCBPA, TBBPA, and BPA All Exhibit Oestrogen-Like Properties but with Distinct Potency Profiles

A comparative study using the human breast cancer cell line MCF-7 evaluated estrogen receptor binding, cell proliferation, and regulation of estrogen-sensitive proteins (pS2, progesterone receptor) for TCBPA, TBBPA, BPA, and related compounds. All three bisphenols demonstrated oestrogen-like properties, but with divergent effects on receptor downregulation and maximal proliferation [1].

Estrogen Receptor Binding Cell Proliferation MCF-7

Tetrachlorobisphenol A (CAS 79-95-8): Evidence-Backed Research and Industrial Application Scenarios


Positive Control for Maximal Estrogenic Activity in Bisphenol Analog Screening Panels

Given its demonstrated highest estrogenic activity among 20 bisphenol-related compounds in MCF-7 reporter assays [1], TCBPA serves as an optimal positive control or reference standard for screening panels designed to rank the endocrine-disrupting potency of novel or emerging bisphenol analogs. Its high potency ensures a robust assay signal window.

Reactive Flame-Retardant Monomer for Epoxy Resins, Polycarbonates, and Polyesters

TCBPA is employed as a reactive flame-retardant monomer in the synthesis of epoxy resins, polycarbonates, and polyesters, conferring fire resistance to the final polymer matrix [2]. Its chlorine content contributes to flame retardancy, and its reactive hydroxyl groups enable covalent incorporation into polymer backbones, reducing leaching potential compared to additive flame retardants [2].

Model Compound for Photocatalytic Degradation Studies of Halogenated Flame Retardants

The near-identical UV-assisted photodegradation kinetics of TCBPA and TBBPA in alkaline TiO₂ dispersions [3] position TCBPA as an effective and potentially more environmentally benign surrogate for TBBPA in photocatalytic remediation research. Researchers can use TCBPA to study dehalogenation mechanisms without the analytical complexities associated with brominated compounds.

Reference Toxicant for Reproductive Toxicity Studies in Amphibian Models

The quantifiably higher sperm deformity rate induced by TCBPA compared to TBBPA in male Rana nigromaculata [4] establishes TCBPA as a reference toxicant for studies investigating reproductive impairment in amphibians. Its dose-dependent effects on sperm parameters and hormone levels provide a robust toxicological endpoint for environmental risk assessment.

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